N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide a planar, aromatic region; the trifluoromethyl group would add a region of high electronegativity; and the oxalamide group would provide sites for potential hydrogen bonding .Chemical Reactions Analysis
The compound could undergo a variety of reactions. For example, the benzyl group could undergo electrophilic aromatic substitution, and the oxalamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar oxalamide group and the aromatic benzyl group could influence its solubility, and the trifluoromethyl group could influence its reactivity .Scientific Research Applications
Cooperative Motion in Amorphous Polymers
A study by Meng et al. (1996) investigated the cooperative motion of polar side groups in amorphous polymers, specifically focusing on the interactions between azo and side groups in copolymers, leading to photoinduced birefringence. This research highlights the potential of such chemical structures in optical storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).
Optical Image Storage
Matsuoka et al. (2000) explored the use of phenyl-silica hybrid films doped with azo-dye chromophores for optical image storage, using an optical poling technique. The findings suggest that the molecular interactions within these materials could stabilize polarized molecules, enhancing optical storage capabilities (Matsuoka, Kitaoka, Si, Fujita, & Hirao, 2000).
Electrocatalytic Reactions
Nutting, Rafiee, and Stahl (2018) reviewed the electrochemical properties and electrocatalytic applications of N-oxyl compounds, such as TEMPO and PINO. These compounds are used as catalysts for selective oxidation in organic synthesis, indicating the potential of related oxalamide compounds in electrochemical applications (Nutting, Rafiee, & Stahl, 2018).
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-14-4-2-1-3-12(14)9-23-16(26)17(27)24-10-15(25)11-5-7-13(8-6-11)18(20,21)22/h1-8,15,25H,9-10H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBEBRYKOSPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide |
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